

IUPAC name for (2-Chloro-3,6-difluorophenyl)methanol

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	(2-Chloro-3,6-difluorophenyl)methanol
CAS No.:	261762-44-1
Cat. No.:	B1586976

[Get Quote](#)

Technical Monograph: **(2-Chloro-3,6-difluorophenyl)methanol**

Executive Summary

(2-Chloro-3,6-difluorophenyl)methanol (CAS 261762-44-1) is a critical halogenated benzyl alcohol intermediate used primarily in the synthesis of agrochemicals (specifically pyrethroid insecticides) and pharmaceutical active ingredients (APIs). Its unique substitution pattern—featuring both chlorine and fluorine atoms on the aromatic ring—imparts specific lipophilic and metabolic stability profiles to downstream compounds. This guide provides a definitive technical breakdown of its nomenclature, validated synthesis via chemoselective reduction, and analytical characterization.

Part 1: Nomenclature & Structural Analysis

The IUPAC name **(2-Chloro-3,6-difluorophenyl)methanol** is derived through a strict hierarchical application of nomenclature rules. Understanding this hierarchy is essential for database searching and regulatory filing.

Nomenclature Logic

- Principal Functional Group: The hydroxyl group (-OH) takes priority. However, because the -OH is attached to an alkyl carbon (the benzylic position), the parent structure is Methanol ().
- Substituent Identification: The benzene ring is treated as a substituent attached to the methanol carbon. This substituent is a Phenyl group.
- Ring Numbering (Locant Assignment):
 - The point of attachment to the methanol carbon is designated as position 1 of the phenyl ring.
 - The ring is numbered to give the substituents (Cl, F, F) the lowest possible set of locants.
 - Path A (Clockwise): 2-Chloro, 3-Fluoro, 6-Fluoro.[1] Set: 2, 3, 6.
 - Path B (Counter-Clockwise): 2-Fluoro, 5-Fluoro, 6-Chloro. Set: 2, 5, 6.
 - Decision: Set 2,3,6 is lower than 2,5,6 at the first point of difference (3 vs 5). Therefore, the chlorine is at position 2.
- Alphabetical Ordering: Substituents are listed alphabetically: Chloro precedes Fluoro.

Structural Visualization (DOT)

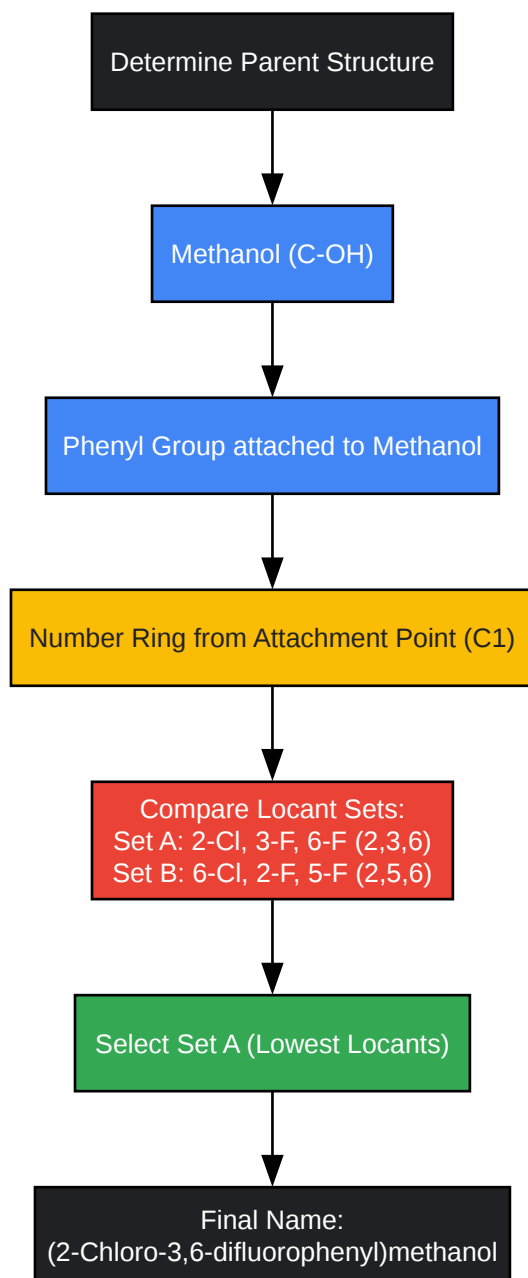


Figure 1: IUPAC Nomenclature Logic Flow

[Click to download full resolution via product page](#)

Figure 1: Decision tree illustrating the IUPAC nomenclature priority rules applied to the target molecule.

Part 2: Synthetic Protocols

The most robust route for synthesizing **(2-Chloro-3,6-difluorophenyl)methanol** is the chemoselective reduction of its corresponding aldehyde, 2-Chloro-3,6-difluorobenzaldehyde. This method avoids the risks of dehalogenation often associated with catalytic hydrogenation or lithium aluminum hydride (LiAlH₄) reductions.

Reaction Scheme

Detailed Methodology

Reagents:

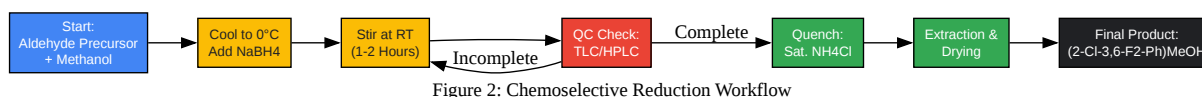
- Precursor: 2-Chloro-3,6-difluorobenzaldehyde (1.0 eq)
- Reductant: Sodium Borohydride () (0.5 - 1.0 eq)
- Solvent: Methanol (Anhydrous preferred)
- Quench: 1N HCl or Saturated

Protocol Steps:

- Preparation: Charge a clean, dry 3-neck round-bottom flask with 2-Chloro-3,6-difluorobenzaldehyde (10 mmol) and Methanol (20 mL). Cool the solution to 0°C using an ice bath.
- Addition: Slowly add Sodium Borohydride () (5 mmol) portion-wise over 15 minutes. Note: Evolution of hydrogen gas will occur; ensure adequate venting.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 1–2 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC.[2] The aldehyde spot () should disappear, replaced by the alcohol spot ().

- Quench: Cool back to 0°C. Carefully quench excess hydride by dropwise addition of saturated aqueous (10 mL) or 1N HCl. Adjust pH to ~5–6.
- Workup: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 15 mL). Combine organic layers, wash with brine, and dry over anhydrous .
- Purification: Concentrate in vacuo. If necessary, purify via recrystallization (Hexane/EtOAc) or silica gel column chromatography.

Synthetic Workflow Diagram



[Click to download full resolution via product page](#)

Figure 2: Step-by-step process flow for the reduction of 2-Chloro-3,6-difluorobenzaldehyde.

Part 3: Analytical Characterization

Verification of the product requires confirming the reduction of the carbonyl group and the integrity of the halogenated ring.

Table 1: Key Analytical Specifications

Technique	Parameter	Expected Signal / Observation
Physical	Appearance	White to off-white solid
Physical	Melting Point	44–49 °C [1]
¹ H NMR	Benzylic	4.6–4.8 ppm (Doublet or Singlet depending on OH coupling)
¹ H NMR	Hydroxyl	2.0–2.5 ppm (Broad singlet, exchangeable with)
¹ H NMR	Aromatic	6.9–7.3 ppm (Multiplets, complex splitting due to F-H coupling)
¹⁹ F NMR	Ring Fluorines	Two distinct signals (approx -115 to -120 ppm), showing coupling to H4/H5
IR	Functional Groups	Broad stretch ~3300 (O-H); Absence of ~1700 (C=O)

Interpretation Logic:

- **Success Indicator:** The complete disappearance of the aldehyde proton signal (~10 ppm in ¹H NMR) and the carbonyl stretch in IR confirms reduction.
- **Regiochemistry:** The ¹⁹F NMR will show two distinct fluorine environments. If dehalogenation occurred (loss of Cl or F), the integration and multiplicity in the aromatic region would shift significantly.

Part 4: Safety & Handling (HSE)

While less volatile than its aldehyde precursor, this benzyl alcohol derivative is an irritant.

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood during the synthesis, particularly during the evolution phase of the borohydride reduction.
- Storage: Store in a cool, dry place. Fluorinated intermediates can be hygroscopic; keep container tightly sealed.

References

- PubChem.[4][5] (n.d.). Compound Summary: **(2-Chloro-3,6-difluorophenyl)methanol**.[6] National Library of Medicine. Retrieved from [[Link](#)]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Reference for NaBH₄ reduction mechanism).
- IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. (Reference for P-64 substituent rules).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]
- 2. [Focus Biomolecules 공식 대리점]-TJ-M2010-5 | MyD88 inhibitor,TJ-M2010-5 | MyD88 억제제(10-4919) CAS: 1357471-57-8 | AIBIOHUB [aibiohub.co.kr]
- 3. assets.thermofisher.com [assets.thermofisher.com]

- [4. 2-Chlorobenzyl alcohol | C7H7ClO | CID 28810 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [5. CompTox Chemicals Dashboard \[comptox.epa.gov\]](#)
- [6. WERCS Studio - Application Error \[assets.thermofisher.com\]](#)
- To cite this document: BenchChem. [IUPAC name for (2-Chloro-3,6-difluorophenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1586976/docs#iupac-name-for-2-chloro-3-6-difluorophenyl-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)

